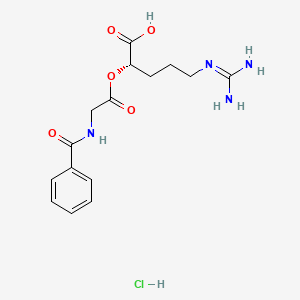
(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride, more commonly referred to as BAPA hydrochloride, is a synthetic amino acid derivative that has been studied extensively for its potential applications in laboratory experiments and scientific research. BAPA hydrochloride is a zwitterionic compound, meaning it has both a positive and negative charge, and has been utilized as a model compound for the study of amino acid transport, protein-ligand interactions, and enzyme-substrate interactions.
Scientific Research Applications
Guanidino Compounds in Medicinal Chemistry
Guanidino compounds, including benzazoles and derivatives, are of interest due to their diverse biological activities. Synthetic chemists have developed new procedures to access compounds with guanidine moieties, given their potential as therapeutic agents. These compounds have been investigated for pharmacological activities such as cytotoxicity, cell proliferation inhibition via angiogenesis and apoptosis, and have been applied in various modifications and functionalizations to explore new pharmacophores (M. Rosales-Hernández et al., 2022).
Carboxylic Acids and Derivatives in Biological Applications
Natural carboxylic acids and their derivatives exhibit significant biological activities. Studies have compared the effects of structural differences among selected carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activities. For instance, rosmarinic acid displayed high antioxidant activity, and structure-activity relationships were identified, suggesting that the presence of hydroxyl groups and conjugated bonds influences bioactivity. The antimicrobial and cytotoxic potentials of these compounds also depend on their molecular structure, indicating the importance of structural analysis in drug development (B. Godlewska-Żyłkiewicz et al., 2020).
Benzoic Acid and Gut Functions
Benzoic acid, a compound related to carboxylic acids, has been studied for its ability to regulate gut functions. It is used as an antibacterial and antifungal preservative in foods and feeds, with studies showing its potential to improve gut health by promoting digestion, absorption, and barrier functions. Research in piglets and porcine intestinal epithelial cells has indicated that appropriate levels of benzoic acid can enhance gut functions through the regulation of enzyme activity, redox status, immunity, and microbiota, showcasing the compound's role in improving growth and health (X. Mao et al., 2019).
Properties
IUPAC Name |
(2S)-2-(2-benzamidoacetyl)oxy-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5.ClH/c16-15(17)18-8-4-7-11(14(22)23)24-12(20)9-19-13(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,19,21)(H,22,23)(H4,16,17,18);1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZYVKCMQVECEU-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OC(CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O[C@@H](CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
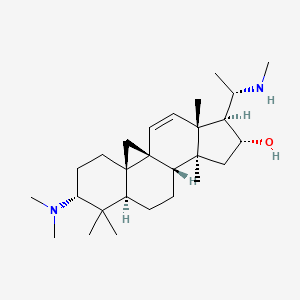




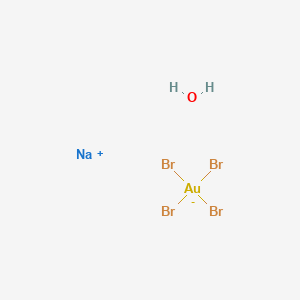

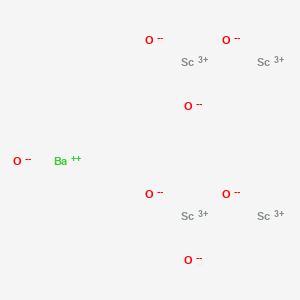

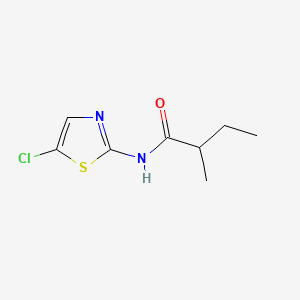
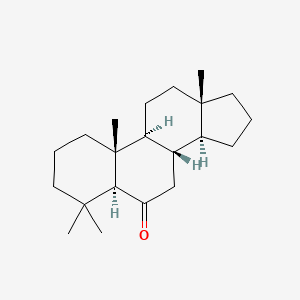
![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)
